molecular formula C10H8ClF3O2 B6306370 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 773102-61-7

2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane

Cat. No.: B6306370
CAS No.: 773102-61-7
M. Wt: 252.62 g/mol
InChI Key: YQOPPJYTNOTSJI-UHFFFAOYSA-N
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Description

2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a chlorinated and trifluoromethylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:

    Catalyst: Acidic catalyst such as p-toluenesulfonic acid or sulfuric acid.

    Solvent: Anhydrous conditions are preferred, often using solvents like toluene or dichloromethane.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The dioxolane ring can be oxidized under strong oxidative conditions, leading to ring-opening and formation of carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-[2-Amino-5-(trifluoromethyl)phenyl]-1,3-dioxolane.

    Oxidation: Formation of 2-[2-Chloro-5-(trifluoromethyl)phenyl]acetic acid.

    Reduction: Formation of 2-[2-Chloro-5-(trifluoromethyl)phenyl]ethanol.

Scientific Research Applications

2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act by inhibiting enzymes or receptors involved in critical biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Chloro-5-(trifluoromethyl)benzoic acid

Uniqueness

2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties compared to its analogs

Properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-8-2-1-6(10(12,13)14)5-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOPPJYTNOTSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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